

Chemical and physical properties of mesotrione

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An In-depth Technical Guide to the Chemical and Physical Properties of **Mesotrione**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesotrione is a selective herbicide belonging to the benzoylcyclohexane-1,3-dione family. It is a synthetic compound inspired by the natural phytotoxin leptospermone, found in the bottlebrush plant, Callistemon citrinus.[1][2] First marketed by Syngenta in 2001, **mesotrione** is used for the pre- and post-emergence control of a wide range of broadleaf weeds and some grasses in crops such as maize, sweet corn, and sugarcane.[1][2] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[3] This guide provides a comprehensive overview of the chemical and physical properties of **mesotrione**, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **mesotrione** are summarized in the tables below. These properties are essential for understanding its environmental fate, designing analytical methods, and developing formulations.

Table 1: General and Chemical Properties of Mesotrione



Property	Value	Reference
IUPAC Name	2-(4-methylsulfonyl-2- nitrobenzoyl)cyclohexane-1,3- dione	[4]
CAS Number	104206-82-8	[4]
Molecular Formula	C14H13NO7S	[4]
Molecular Weight	339.32 g/mol	[4]
Appearance	Pale yellow to light yellow opaque solid	[3][4][5]
Odor	Faint, pleasant odor	[4][5]

Table 2: Physicochemical Properties of Mesotrione

Property	Value	Conditions	Reference
Melting Point	165 °C (with decomposition)	[4][5][6]	
Vapor Pressure	< 5.7 x 10 ⁻⁶ Pa	20 °C	[6]
Henry's Law Constant	< 5.1 x 10 ⁻⁷ Pa m³/mol	20 °C	[6]
рКа	3.12	20 °C	[4]
log Kow (Octanol- Water Partition Coefficient)	0.11	Unbuffered water, 20 °C	[4]
0.90	рН 5	[4]	
< -1.0	pH 7 and pH 9	[4]	_

Table 3: Solubility of Mesotrione



Solvent	Solubility (g/L)	Temperature (°C)	Reference
Water (unbuffered, pH 4.8)	2.2	20	[4]
Water (pH 6.9)	15	20	[4]
Water (pH 9)	22	20	[4]
n-Heptane	< 0.5	20	[3][5]
Xylene	1.6	20	[3][5]
Toluene	3.1	20	[3][5]
Methanol	4.6	20	[3][5]
Ethyl Acetate	18.6	20	[3][5]
1,2-Dichloroethane	66.3	20	[3][5]
Acetone	93.3	20	[3][5]
Acetonitrile	117.0	20	[3][5]

Mechanism of Action: HPPD Inhibition

Mesotrione's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a key enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α -tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.

The inhibition of HPPD by **mesotrione** leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis.[1] Carotenoids play a critical role in protecting chlorophyll from photo-oxidation.[7] Without carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the leaves of susceptible plants, followed by necrosis and death.[2][7] **Mesotrione** is an extremely potent inhibitor of HPPD in Arabidopsis thaliana, with a Ki value of approximately 6-18 pM.[3]

The selectivity of **mesotrione** in crops like maize is attributed to the crop's ability to rapidly metabolize the herbicide.[8]





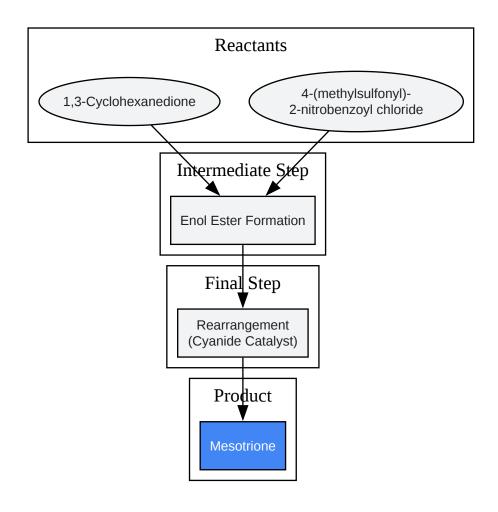
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Mesotrione's inhibition of the HPPD enzyme and its downstream effects.

Synthesis of Mesotrione

The commercial synthesis of **mesotrione** is a multi-step process. One common route involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid.[1] This initial reaction forms an enol ester, which is then rearranged to **mesotrione** using a catalytic amount of a cyanide ion.[1][9]





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A simplified workflow for the synthesis of **mesotrione**.

Experimental Protocols

The analysis of **mesotrione** and its metabolites in various environmental matrices is crucial for residue monitoring and environmental fate studies. High-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol: Determination of Mesotrione Residues in Soil

This protocol provides a general workflow for the extraction and analysis of **mesotrione** and its primary metabolites, 2-amino-4-methylsulfonyl-benzoic acid (AMBA) and 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), from soil samples.[10][11]



1. Extraction:

- Sample Preparation: A subsample of homogenized soil (e.g., 10 g) is placed into a suitable container.[10]
- Extraction Solvent: An extraction solution of 0.05 M ammonium hydroxide is added to the soil sample.[10]
- Extraction Procedure: The mixture is shaken on a mechanical shaker for a specified period to ensure efficient extraction.[10]
- Acidification and Centrifugation: The pH of the crude extract is adjusted to 3.5-4.0, followed by filtration or centrifugation to separate the supernatant for analysis.[10]
- 2. Chromatographic Analysis (HPLC-UV/Fluorescence):
- Instrumentation: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.
- Column: A reverse-phase C18 column is commonly used.[12]
- Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid or phosphoric acid)
 and acetonitrile is typical.[11][12]
- Detection:
 - AMBA can be determined directly using a fluorescence detector.
 - Fractions corresponding to mesotrione and MNBA are collected.
- Derivatization: The collected fractions of mesotrione and MNBA are chemically converted to AMBA through oxidation and/or reduction steps. For instance, MNBA can be reduced to AMBA using stannous chloride in HCl.[10]
- Quantification: The converted AMBA from the mesotrione and MNBA fractions is then analyzed by HPLC with fluorescence detection, and quantified against an AMBA external standard.

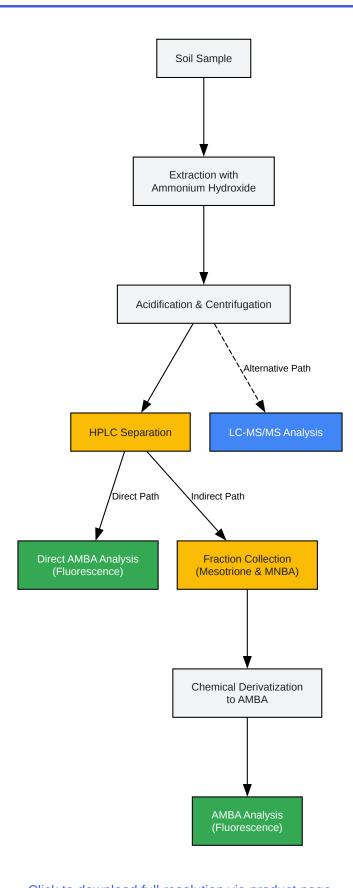
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- 3. Chromatographic Analysis (LC-MS/MS):
- Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or Turbo Ion Spray interface.[11]
- Column: A PLRP-S column is often employed.[11]
- Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.
 [11]
- Detection: The analysis is performed in negative ion mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[11]
- Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards.





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